Cas no 2770555-81-0 ((9H-fluoren-9-yl)methyl N,N-bis(2-methylprop-2-en-1-yl)carbamate)

(9H-Fluoren-9-yl)methyl N,N-bis(2-methylprop-2-en-1-yl)carbamate is a specialized carbamate derivative featuring a fluorenylmethyl (Fm) protecting group and bis(2-methylprop-2-en-1-yl) substituents. This compound is primarily utilized in organic synthesis, particularly in peptide chemistry, where the Fm group serves as a temporary protecting agent for amines, enabling selective deprotection under mild basic conditions. The bis(2-methylprop-2-en-1-yl) moiety enhances steric hindrance, improving stability during synthetic processes. Its structure allows for efficient orthogonal protection strategies, making it valuable in multi-step reactions. The compound is typically employed in controlled polymerization and advanced material synthesis due to its reactivity and compatibility with various functional groups. Proper handling under inert conditions is recommended to preserve its integrity.
(9H-fluoren-9-yl)methyl N,N-bis(2-methylprop-2-en-1-yl)carbamate structure
2770555-81-0 structure
商品名:(9H-fluoren-9-yl)methyl N,N-bis(2-methylprop-2-en-1-yl)carbamate
CAS番号:2770555-81-0
MF:C23H25NO2
メガワット:347.45010638237
CID:5560533
PubChem ID:165997009

(9H-fluoren-9-yl)methyl N,N-bis(2-methylprop-2-en-1-yl)carbamate 化学的及び物理的性質

名前と識別子

    • (9H-fluoren-9-yl)methyl N,N-bis(2-methylprop-2-en-1-yl)carbamate
    • EN300-37396674
    • 2770555-81-0
    • インチ: 1S/C23H25NO2/c1-16(2)13-24(14-17(3)4)23(25)26-15-22-20-11-7-5-9-18(20)19-10-6-8-12-21(19)22/h5-12,22H,1,3,13-15H2,2,4H3
    • InChIKey: MOQRELDQYYWNMR-UHFFFAOYSA-N
    • ほほえんだ: O(C(N(CC(=C)C)CC(=C)C)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

計算された属性

  • せいみつぶんしりょう: 347.188529040g/mol
  • どういたいしつりょう: 347.188529040g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 26
  • 回転可能化学結合数: 7
  • 複雑さ: 502
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 5.8
  • トポロジー分子極性表面積: 29.5Ų

(9H-fluoren-9-yl)methyl N,N-bis(2-methylprop-2-en-1-yl)carbamate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-37396674-0.25g
(9H-fluoren-9-yl)methyl N,N-bis(2-methylprop-2-en-1-yl)carbamate
2770555-81-0
0.25g
$893.0 2023-07-06
Enamine
EN300-37396674-0.1g
(9H-fluoren-9-yl)methyl N,N-bis(2-methylprop-2-en-1-yl)carbamate
2770555-81-0
0.1g
$855.0 2023-07-06
Enamine
EN300-37396674-0.5g
(9H-fluoren-9-yl)methyl N,N-bis(2-methylprop-2-en-1-yl)carbamate
2770555-81-0
0.5g
$933.0 2023-07-06
Enamine
EN300-37396674-2.5g
(9H-fluoren-9-yl)methyl N,N-bis(2-methylprop-2-en-1-yl)carbamate
2770555-81-0
2.5g
$1903.0 2023-07-06
Enamine
EN300-37396674-1.0g
(9H-fluoren-9-yl)methyl N,N-bis(2-methylprop-2-en-1-yl)carbamate
2770555-81-0
1.0g
$971.0 2023-07-06
Enamine
EN300-37396674-5.0g
(9H-fluoren-9-yl)methyl N,N-bis(2-methylprop-2-en-1-yl)carbamate
2770555-81-0
5.0g
$2816.0 2023-07-06
Enamine
EN300-37396674-0.05g
(9H-fluoren-9-yl)methyl N,N-bis(2-methylprop-2-en-1-yl)carbamate
2770555-81-0
0.05g
$816.0 2023-07-06
Enamine
EN300-37396674-10.0g
(9H-fluoren-9-yl)methyl N,N-bis(2-methylprop-2-en-1-yl)carbamate
2770555-81-0
10.0g
$4176.0 2023-07-06

(9H-fluoren-9-yl)methyl N,N-bis(2-methylprop-2-en-1-yl)carbamate 関連文献

(9H-fluoren-9-yl)methyl N,N-bis(2-methylprop-2-en-1-yl)carbamateに関する追加情報

The Compound CAS No. 2770555-81-0: (9H-fluoren-9-yl)methyl N,N-bis(2-methylprop-2-en-1-yl)carbamate

(9H-fluoren-9-yl)methyl N,N-bis(2-methylprop-2-en-1-yl)carbamate, also known by its CAS registry number 2770555-81-0, is a highly specialized organic compound with significant applications in various fields of chemistry and materials science. This compound is characterized by its unique structure, which combines a fluorenylmethyl group with a carbamate moiety substituted by two isobutylene groups. The fluorenylmethyl group, derived from fluorene, contributes to the compound's stability and aromaticity, while the carbamate functionality introduces versatile reactivity and compatibility with a wide range of chemical reactions.

Recent advancements in synthetic chemistry have highlighted the importance of fluorenylmethyl carbamates as key intermediates in the synthesis of advanced materials, including polymers, coatings, and optoelectronic devices. The N,N-bis(2-methylprop-2-en-1-yl)carbamate functionality in this compound has been shown to enhance its reactivity in certain polymerization reactions, making it an attractive candidate for the development of high-performance materials. For instance, researchers have demonstrated that this compound can serve as a precursor for the synthesis of fluorene-based polymers with tailored electronic properties, which are highly sought after in the field of organic electronics.

In addition to its role in materials science, (9H-fluoren-9-yl)methyl N,N-bis(2-methylprop-2-en-1-yl)carbamate has also found applications in catalysis and drug delivery systems. Its unique structure allows for efficient catalytic cycles in certain organic transformations, particularly those involving carbonyl compounds. Recent studies have explored its use as a ligand in transition metal-catalyzed reactions, where it has been shown to significantly improve the selectivity and yield of desired products. Furthermore, its compatibility with biological systems has led to investigations into its potential use as a drug carrier, leveraging its biodegradable nature and controlled release properties.

The synthesis of this compound typically involves multi-step processes that require precise control over reaction conditions to ensure high purity and yield. One common approach involves the reaction of fluorene derivatives with appropriate isocyanates or carbamoyl chlorides, followed by functionalization to introduce the desired substituents. Recent optimizations in these synthetic routes have focused on improving energy efficiency and reducing waste generation, aligning with the growing emphasis on sustainable chemical practices.

From an environmental standpoint, the biodegradability and toxicity profile of (9H-fluoren-9-yl)methyl N,N-bis(2-methylprop-2-en-1-y)carbamate have been subjects of recent research interest. Studies indicate that under specific environmental conditions, this compound can undergo controlled degradation without releasing harmful byproducts, making it a more eco-friendly alternative to traditional materials used in similar applications.

In conclusion, (9H-fluoren-9-y)methyl N,N-bis(2-methylpropenyl)carbamate (CAS No. 2770555810) stands as a prime example of how advanced synthetic techniques and material science can converge to create compounds with multifaceted applications. Its unique structure and versatile reactivity continue to drive innovation across diverse industries, solidifying its position as a key player in modern chemical research.

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